6-[(1,3-benzothiazol-6-yl)amino]-4-(cyclopropylamino)-N-[(2R)-2-fluoro-3-hydroxy-3-methylbutyl]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BMS-978299 is a small molecule drug developed by Bristol Myers Squibb. It is an inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4), which plays a crucial role in the immune system. The compound is currently in Phase 1 of clinical trials and is being investigated for its potential to treat immune system diseases .
化学反応の分析
BMS-978299, like many small molecule drugs, can undergo various chemical reactions. These include:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
BMS-978299 is primarily being researched for its potential applications in treating immune system diseases. Its role as an IRAK4 inhibitor makes it a promising candidate for modulating immune responses. This compound could be used in various fields, including:
Chemistry: As a tool for studying IRAK4-related pathways.
Biology: For investigating the role of IRAK4 in immune system regulation.
Medicine: As a potential therapeutic agent for immune-related diseases.
Industry: In the development of new drugs targeting immune system pathways
作用機序
BMS-978299 exerts its effects by inhibiting IRAK4, a kinase involved in the signaling pathways of the immune system. By blocking IRAK4, BMS-978299 can modulate the immune response, potentially reducing inflammation and other immune-related symptoms. The molecular targets and pathways involved include the interleukin-1 receptor and associated downstream signaling molecules .
類似化合物との比較
BMS-978299 can be compared with other IRAK4 inhibitors and similar compounds, such as:
BMS-986012: Another compound developed by Bristol Myers Squibb, which is an anti-Fuc-GM1 monoclonal antibody.
BMS-986122: A selective positive allosteric modulator of the μ-opioid receptor.
BMS-986229: A compound used in radiation dosimetry studies. The uniqueness of BMS-978299 lies in its specific inhibition of IRAK4, making it a valuable tool for studying and potentially treating immune system diseases.
特性
分子式 |
C21H24FN5O2S |
---|---|
分子量 |
429.5 g/mol |
IUPAC名 |
6-(1,3-benzothiazol-6-ylamino)-4-(cyclopropylamino)-N-[(2R)-2-fluoro-3-hydroxy-3-methylbutyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C21H24FN5O2S/c1-21(2,29)18(22)10-24-20(28)14-9-23-19(8-16(14)26-12-3-4-12)27-13-5-6-15-17(7-13)30-11-25-15/h5-9,11-12,18,29H,3-4,10H2,1-2H3,(H,24,28)(H2,23,26,27)/t18-/m1/s1 |
InChIキー |
SHENXRCDBJGWNU-GOSISDBHSA-N |
異性体SMILES |
CC(C)([C@@H](CNC(=O)C1=CN=C(C=C1NC2CC2)NC3=CC4=C(C=C3)N=CS4)F)O |
正規SMILES |
CC(C)(C(CNC(=O)C1=CN=C(C=C1NC2CC2)NC3=CC4=C(C=C3)N=CS4)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。